2-Ethoxy-4-methoxybenzonitrile
Description
2-Ethoxy-4-methoxybenzonitrile is a polysubstituted aromatic compound featuring a nitrile group (-C≡N), an ethoxy group (-OCH2CH3), and a methoxy (B1213986) group (-OCH3) attached to a benzene (B151609) ring. Its unique arrangement of functional groups makes it a valuable building block and intermediate in the synthesis of more complex molecules. The presence of the nitrile group, in particular, offers a reactive site for a variety of chemical transformations.
Substituted benzonitriles are a cornerstone in modern organic synthesis, primarily owing to the versatile reactivity of the nitrile group. researchgate.net This functional group can be readily transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, aldehydes, and ketones. researchgate.net This versatility makes benzonitriles crucial intermediates in the construction of complex molecular frameworks. atamankimya.comwikipedia.org
The synthetic utility of benzonitriles extends to their use in the formation of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. beilstein-journals.orgresearchgate.net Furthermore, the cyano group can participate in various carbon-carbon bond-forming reactions, expanding their role in the assembly of intricate organic structures. osti.gov The development of new catalytic methods, such as palladium-catalyzed arylation of nitriles, has further enhanced the accessibility and utility of substituted benzonitriles in creating diverse molecular architectures. nih.gov
Beyond their role as synthetic intermediates, the benzonitrile (B105546) moiety itself is a key structural feature in numerous natural products and pharmaceutical compounds. osti.gov The nitrile group can act as a pharmacophore, engaging in specific interactions with biological targets. researchgate.netnih.gov A notable example is its role in drugs targeting mood disorders, where it interacts with receptors in the central nervous system. nih.gov The metabolic stability of the nitrile group in many pharmaceutical contexts adds to its appeal in drug design. nih.gov
The specific substitution pattern of this compound, with electron-donating ethoxy and methoxy groups, influences the reactivity of the aromatic ring and the nitrile group. This electronic profile makes it a subject of interest for exploring new synthetic methodologies and for its potential as a precursor to targeted molecules with specific electronic and steric properties.
Research into the synthesis of this compound has led to the development of various preparative methods. One common route involves the ethylation of a precursor like isovanillin, followed by oximation and subsequent dehydration to form the nitrile. patsnap.com Another approach starts with 3-hydroxy-4-methoxybenzonitrile (B193458), which is then ethylated. chemicalbook.comchemicalbook.com The efficiency and scalability of these synthetic routes are critical for its application in larger-scale chemical production.
The primary driver for the focused research on this compound is its role as a key intermediate in the synthesis of pharmaceuticals. patsnap.comxdbiochems.com Its unique structure serves as a versatile scaffold that allows for the introduction of specific molecular characteristics into drug candidates, potentially modifying their pharmacokinetic properties, solubility, or biological activity. xdbiochems.com This makes it a valuable tool in the development of novel therapeutic agents. The compound is also explored for its potential applications in the agrochemical industry, where its structure can be incorporated into molecules designed to protect crops. xdbiochems.com
The table below provides a summary of the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 224789-17-7 sigmaaldrich.com |
| Molecular Formula | C10H11NO2 nih.gov |
| Molecular Weight | 177.20 g/mol nih.gov |
| Physical Form | Crystal - Powder sigmaaldrich.com |
| Color | White - Slightly pale yellow sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-ethoxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-6H,3H2,1-2H3 |
InChI Key |
ARCIRLBUCOJLBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC)C#N |
Origin of Product |
United States |
In Depth Chemical Reactivity and Mechanistic Pathways of 2 Ethoxy 4 Methoxybenzonitrile
Influence of Aryl Ether Substituents on Reaction Profiles
The presence of ethoxy (-OEt) and methoxy (B1213986) (-OMe) groups on the aromatic ring introduces significant electronic and steric effects that dictate the molecule's reaction pathways and selectivity.
Both the ethoxy and methoxy groups are potent electron-donating groups (EDGs). Their influence stems from a combination of a positive resonance effect (+R) and a negative inductive effect (-I). The resonance effect, where the oxygen's lone pair of electrons delocalizes into the benzene (B151609) ring, is dominant and significantly increases the electron density of the aromatic system. This enrichment of electrons activates the ring towards electrophilic attack and simultaneously influences the reactivity of the nitrile group.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these electronic effects on reaction rates (k) and equilibrium constants relative to a reference reaction (k₀). wikipedia.org The substituent constant (σ) quantifies the electronic influence of a substituent, while the reaction constant (ρ) measures the sensitivity of a particular reaction to these effects. wikipedia.org
Electron-donating groups like methoxy and ethoxy have negative σ values, indicating they accelerate reactions that build up positive charge and decelerate those that accumulate negative charge. For reactions involving the aromatic ring, such as electrophilic aromatic substitution, the increased nucleophilicity due to these substituents leads to a significant rate enhancement. Conversely, for nucleophilic additions to the nitrile carbon, the electron-donating nature of the alkoxy groups reduces the electrophilicity of the nitrile carbon. This makes the nitrile group less susceptible to nucleophilic attack compared to benzonitriles bearing electron-withdrawing groups. researchgate.net
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
|---|---|---|---|
| -OCH3 | para | -0.27 | Strongly Electron-Donating |
| -OCH2CH3 | ortho | -0.32 (estimated) | Strongly Electron-Donating |
| -CN | - | +0.66 (para) | Strongly Electron-Withdrawing |
| -H | - | 0.00 | Reference |
Steric hindrance plays a crucial role in the reactivity of 2-ethoxy-4-methoxybenzonitrile, primarily due to the ethoxy group at the C2 position (ortho to the nitrile). youtube.com This group is bulkier than a hydrogen atom or the methoxy group and can physically obstruct the approach of reagents to adjacent sites. libretexts.org
This steric crowding has two main consequences:
Reactivity at the Nitrile Group: The ortho-ethoxy group can partially shield the nitrile carbon, potentially slowing down the rate of nucleophilic attack compared to a para-substituted analogue. The effectiveness of a nucleophile's attack depends on its ability to approach the electrophilic carbon; steric bulk near the reaction center can increase the activation energy of the reaction. chemistrysteps.com
Reactivity of the Aromatic Ring: The ethoxy group can influence the regioselectivity of electrophilic aromatic substitution. While electronically directing incoming electrophiles to the ortho and para positions, the steric bulk at the C2 position makes an attack at the adjacent C3 position less favorable than at the more accessible C5 position. nih.gov
Nitrile Functional Group Transformations
The nitrile group is a versatile functional group that can be converted into a variety of other moieties through several well-established synthetic routes.
The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic addition. A prominent example is the [3+2] cycloaddition reaction with azide (B81097) ions to form tetrazoles. This reaction typically requires elevated temperatures or the use of catalysts, such as zinc(II) salts, to proceed efficiently. nih.govnih.gov The mechanism involves the nucleophilic attack of the azide ion on the electrophilic nitrile carbon. nih.gov As noted previously, the electron-donating alkoxy groups on the benzene ring decrease the electrophilicity of the nitrile carbon, making this reaction inherently slower for this compound than for nitriles with electron-withdrawing substituents. The activation barriers for tetrazole formation are strongly correlated with the electron-withdrawing potential of the substituents on the nitrile. nih.gov
The nitrile group serves as a precursor to several important functional groups.
Carboxylic Acids: Complete hydrolysis of the nitrile group under either acidic or basic conditions yields a carboxylic acid (2-ethoxy-4-methoxybenzoic acid) and ammonia (B1221849) (or an ammonium (B1175870) salt). The reaction proceeds through an intermediate amide.
Amines: The nitrile can be reduced to a primary amine (2-ethoxy-4-methoxybenzylamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst).
Amidines: The Pinner reaction allows for the conversion of nitriles to amidines. This involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) to form an imidate salt, which is then reacted with ammonia or an amine to yield the corresponding amidine.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Name |
|---|---|---|---|
| -C≡N (Nitrile) | H3O+ or OH-, heat | -COOH (Carboxylic Acid) | 2-Ethoxy-4-methoxybenzoic acid |
| -C≡N (Nitrile) | 1. LiAlH4; 2. H2O | -CH2NH2 (Primary Amine) | (2-Ethoxy-4-methoxyphenyl)methanamine |
| -C≡N (Nitrile) | H2, Raney Ni or Pd/C | -CH2NH2 (Primary Amine) | (2-Ethoxy-4-methoxyphenyl)methanamine |
| -C≡N (Nitrile) | 1. ROH, HCl; 2. NH3 | -C(=NH)NH2 (Amidine) | 2-Ethoxy-4-methoxybenzimidamide |
Aryl Reactivity and Ring Functionalization
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is dictated by the combined directing effects of the three substituents.
-OCH₂CH₃ (Ethoxy group at C2): Strongly activating, ortho- and para-directing. libretexts.org
-OCH₃ (Methoxy group at C4): Strongly activating, ortho- and para-directing. libretexts.org
-C≡N (Nitrile group at C1): Strongly deactivating, meta-directing. libretexts.org
The powerful activating and ortho, para-directing effects of the two alkoxy groups dominate the deactivating, meta-directing influence of the nitrile group. libretexts.org We can analyze the electronic effects at the three available positions for substitution (C3, C5, and C6):
Position C3: This position is ortho to the C2-ethoxy group and ortho to the C4-methoxy group. It is also meta to the C1-nitrile. It is therefore strongly activated.
Position C5: This position is meta to the C2-ethoxy group and ortho to the C4-methoxy group. It is also meta to the C1-nitrile. It is strongly activated by the methoxy group.
Position C6: This position is ortho to the C1-nitrile group and meta to the C4-methoxy group. It is strongly deactivated by the adjacent electron-withdrawing nitrile.
Considering these electronic influences, both the C3 and C5 positions are highly activated towards electrophilic attack. However, steric hindrance from the C2-ethoxy group is likely to disfavor substitution at the C3 position. Therefore, electrophilic functionalization is most likely to occur at the C5 position , which is electronically activated by the para-methoxy group and is the most sterically accessible of the activated sites.
Electrophilic and nucleophilic aromatic substitution patterns.
A comprehensive search of the scientific literature did not yield specific studies on the electrophilic and nucleophilic aromatic substitution patterns of this compound. Therefore, a detailed discussion of experimentally observed reactivity and mechanistic pathways for this specific compound cannot be provided.
However, based on general principles of organic chemistry, the directing effects of the substituents on the benzene ring can be analyzed to predict potential reactivity. The ethoxy and methoxy groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance. The nitrile group is a deactivating group and a meta-director, withdrawing electron density from the ring.
In an electrophilic aromatic substitution reaction, the positions of substitution would be determined by the interplay of these directing effects. The strongly activating ortho, para-directing alkoxy groups would likely dominate, directing incoming electrophiles to the positions ortho and para to them.
Nucleophilic aromatic substitution typically requires the presence of a good leaving group on the aromatic ring and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the absence of a leaving group, this compound would not be expected to undergo nucleophilic aromatic substitution under standard conditions.
C-H activation and direct arylation.
There is no specific information available in the scientific literature regarding the C-H activation and direct arylation of this compound. This class of reactions, typically catalyzed by transition metals like palladium, allows for the formation of carbon-carbon bonds directly from C-H bonds. While it is a powerful tool in modern organic synthesis, its application to this compound has not been reported.
A hypothetical C-H activation/direct arylation reaction would involve the selective cleavage of a C-H bond on the benzonitrile (B105546) ring and subsequent coupling with an aryl partner. The regioselectivity of such a reaction would be influenced by the directing effects of the substituents and the nature of the catalyst used. Without experimental data, any discussion of reaction conditions, yields, or mechanistic pathways would be purely speculative.
Radical Reaction Pathways and Mechanistic Elucidation.
No studies on the radical reaction pathways of this compound have been found in the scientific literature. Radical reactions involve intermediates with unpaired electrons and can be initiated by light, heat, or radical initiators. The elucidation of radical reaction mechanisms often involves techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational studies.
Given the lack of any reported radical reactions involving this compound, it is not possible to provide a detailed analysis of its behavior under radical conditions or to elucidate any potential mechanistic pathways.
Advanced Computational and Theoretical Investigations of 2 Ethoxy 4 Methoxybenzonitrile
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the molecular structure and stability of organic compounds. These computational techniques model the electronic structure of molecules to predict various properties. For a molecule like 2-Ethoxy-4-methoxybenzonitrile, DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), are commonly used to provide a balance between computational cost and accuracy.
Geometrical Optimizations and Structural Stability
Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles that minimize the molecule's total energy.
Studies on related substituted benzenes show that the benzene (B151609) ring may exhibit slight deformations from perfect planarity due to the electronic and steric effects of substituents. researchgate.net The electron-donating nature of the ethoxy and methoxy (B1213986) groups, along with the electron-withdrawing nitrile group, would influence the aromatic system's geometry. The C-C bond lengths within the benzene ring are expected to deviate slightly from the standard 1.39 Å of benzene, and the internal ring angles may differ from the ideal 120°. The stability of the optimized structure is confirmed when all calculated vibrational frequencies are positive (real), indicating that the geometry represents a true energy minimum.
Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds) This table presents expected values based on computational studies of similar molecules like 4-methoxybenzonitrile (B7767037) and other disubstituted benzenes. Actual values require specific calculations.
| Parameter | Predicted Value Range |
|---|---|
| C-C (aromatic) bond length | 1.385 - 1.405 Å |
| C-CN bond length | 1.43 - 1.45 Å |
| C≡N bond length | 1.15 - 1.17 Å |
| C-O (methoxy) bond length | 1.35 - 1.37 Å |
| C-O (ethoxy) bond length | 1.36 - 1.38 Å |
Conformational Landscape Analysis
Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotations are around the C(aromatic)-O bonds of the ethoxy and methoxy groups, and the C-C bond of the ethyl group.
The orientation of the methoxy and ethoxy groups relative to the benzene ring is of primary interest. The methyl group of the methoxy substituent and the ethyl group of the ethoxy substituent can be either in the plane of the benzene ring (planar conformer) or out of the plane (non-planar conformer). rsc.org The planar conformer is often favored for methoxy groups on a benzene ring as it maximizes resonance interaction between the oxygen's lone pairs and the aromatic π-system. rsc.org However, steric hindrance with the adjacent nitrile group could force the ethoxy group into a slightly twisted or perpendicular conformation to minimize repulsive interactions. rsc.org A potential energy surface scan, where the total energy is calculated as a function of the dihedral angles, would be necessary to identify the global minimum energy conformer and other low-energy isomers.
Electronic Structure Analysis
The arrangement of electrons in a molecule dictates its reactivity, polarity, and spectroscopic behavior. Computational methods provide deep insights into this electronic structure.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. nih.gov
For this compound, the electron-donating ethoxy and methoxy groups would raise the energy of the HOMO, while the electron-withdrawing nitrile group would lower the energy of the LUMO. nih.gov DFT calculations on similar molecules like 4-methoxybenzonitrile have shown that the HOMO is typically localized over the benzene ring and the electron-donating groups, while the LUMO is concentrated on the benzonitrile (B105546) moiety, particularly the C≡N triple bond. semanticscholar.orgresearchgate.net This separation of frontier orbitals is characteristic of a "push-pull" system, influencing its electronic and optical properties.
Table 2: Predicted Frontier Orbital Energies for this compound (Based on Analogous Compounds) This table presents expected values based on DFT calculations for similar aromatic compounds. Actual values require specific calculations.
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution from the perspective of an approaching positive point charge, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential (electron-rich, nucleophilic sites), while blue areas indicate positive potential (electron-poor, electrophilic sites). Green and yellow areas represent neutral or weakly interacting regions.
In this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. nih.gov The oxygen atoms of the ethoxy and methoxy groups would also exhibit negative potential. Conversely, the hydrogen atoms of the benzene ring and the ethyl/methyl groups would show positive potential (blue). Such maps are invaluable for predicting how the molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. nih.gov
Spectroscopic Property Prediction and Correlation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structure and understand its behavior. Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Visible absorption spectra. semanticscholar.org
For this compound, TD-DFT calculations would likely predict electronic transitions (absorptions) in the UV region. These transitions would primarily be of the π→π* type, involving the excitation of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). semanticscholar.orgresearchgate.net The presence of the electron-donating alkoxy groups and the electron-withdrawing nitrile group would be expected to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzonitrile.
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental results to aid in the assignment of vibrational modes. For instance, the characteristic C≡N stretching frequency in benzonitriles is a strong band typically appearing in the 2220-2240 cm⁻¹ region, and its precise calculated value would be a key point of correlation.
Theoretical vibrational spectroscopy (FT-IR, Raman)
No dedicated studies presenting theoretical vibrational spectroscopy data (FT-IR and Raman) for this compound were identified. Such an analysis would typically involve Density Functional Theory (DFT) calculations to predict the vibrational frequencies and intensities of the molecule's normal modes. This would allow for a detailed assignment of the spectral features, correlating specific peaks in the infrared and Raman spectra to the stretching, bending, and torsional motions of the atoms within the molecule. However, these specific computational results for this compound are not available in the reviewed literature.
Electronic absorption and emission spectroscopy (UV-Vis, TD-DFT)
Similarly, a search for electronic absorption and emission spectroscopy studies of this compound using Time-Dependent Density Functional Theory (TD-DFT) did not yield any specific results. A TD-DFT analysis would provide insights into the electronic transitions of the molecule, predicting the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, the corresponding oscillator strengths, and the nature of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO). Without such a study, a detailed discussion of the electronic properties of this compound cannot be provided.
Reaction Mechanism Elucidation via Computational Modeling
There is no available research in the public domain that elucidates the reaction mechanisms involving this compound through computational modeling. Such studies would typically employ computational methods to map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This would provide a molecular-level understanding of the reaction pathways. The absence of these computational studies for this compound means that a detailed, theoretically-backed discussion of its reaction mechanisms is not possible at this time.
Synthesis and Transformational Chemistry of Advanced Derivatives of 2 Ethoxy 4 Methoxybenzonitrile
Regio- and Stereoselective Derivatization Strategies
Regio- and stereoselective derivatization are crucial for fine-tuning the biological activity and material properties of 2-ethoxy-4-methoxybenzonitrile analogs. These strategies allow for the precise installation of additional functionalities and modification of existing ones, leading to a high degree of molecular diversity and complexity.
The benzene (B151609) ring of this compound is amenable to various electrophilic aromatic substitution reactions. However, the directing effects of the existing ethoxy, methoxy (B1213986), and nitrile groups must be carefully considered to achieve the desired regioselectivity. For instance, nitration of similar alkoxy-substituted benzene rings has been explored, with the position of the incoming nitro group being influenced by the steric and electronic properties of the substituents. Studies on the nitration of 2-ethoxyphenol (B1204887) have shown that the reaction conditions can be optimized to favor the formation of specific isomers.
Halogenation, such as bromination, represents another key strategy for introducing a versatile handle for further functionalization, including cross-coupling reactions. The synthesis of various substituted benzonitriles often involves the strategic placement of halogen atoms to facilitate subsequent carbon-carbon or carbon-heteroatom bond formations. Friedel-Crafts acylation and alkylation can also be employed to introduce keto and alkyl groups, respectively, further expanding the chemical space accessible from the parent molecule.
| Reaction Type | Reagents and Conditions | Position of Substitution | Key Findings | Reference |
|---|---|---|---|---|
| Nitration | Ferric nitrate | Varies based on substrate | Catalyst influences regioselectivity and yield. | |
| Bromination | N-Bromosuccinimide (NBS) | Ortho/para to activating groups | Provides a handle for further cross-coupling reactions. | |
| Suzuki Coupling | Boronic acid, Pd catalyst, base | Position of pre-installed halogen | Enables formation of biaryl structures. |
The ethoxy and methoxy groups of this compound, while generally stable, can be modified under specific conditions. Cleavage of the ether linkages, typically with strong acids like HBr or Lewis acids such as BBr₃, can yield the corresponding hydroxylated derivatives. These phenolic compounds can then serve as precursors for the introduction of a wide array of new functional groups through esterification, etherification, or conversion to triflates for cross-coupling reactions.
The nature and position of alkoxy side chains can significantly influence the electronic and photophysical properties of conjugated polymers. For example, modifying the length or branching of the alkyl portion of the alkoxy group can impact solubility, morphology, and intermolecular interactions in polymeric systems.
Construction of Complex Molecular Scaffolds
The nitrile functionality of this compound is a versatile synthon for the construction of more elaborate molecular frameworks, including various heterocyclic systems and complex polycyclic structures.
The nitrile group can participate in a variety of cycloaddition and annulation reactions to form five- and six-membered heterocycles. For instance, reaction with azides can lead to the formation of tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry. Triazine rings can be constructed through trimerization of the nitrile or by reaction with other nitrogen-containing synthons.
Furthermore, the nitrile group can be a key component in [4+2] annulation strategies for the synthesis of quinazoline (B50416) derivatives. Rhodium-catalyzed C-C bond cleavage and annulation of biphenylene (B1199973) with aromatic nitriles has been shown to produce phenanthridines, which can undergo further C-H activation and annulation to form helical quinolizinium (B1208727) salts.
| Heterocycle | Reaction Type | Key Reagents | Significance | Reference |
|---|---|---|---|---|
| Tetrazole | [3+2] Cycloaddition | Azides (e.g., NaN₃) | Carboxylic acid bioisostere | |
| Triazole | Copper(I)-catalyzed click/allylation cascade | Alkynes, azides, allyl bromides | Formation of fully substituted triazoles | |
| Imidazolidine/Oxazolidine | [3+2] Annulation | Cyclic N-sulfimines, chiral catalyst | Synthesis of chiral polyheterotricyclic compounds | |
| Phenanthridine | Rh-catalyzed annulation | Biphenylene | Access to polycyclic aromatic hydrocarbons |
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation by combining three or more reactants. Benzonitriles, including this compound, can potentially serve as one of the components in various MCRs. For example, isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular diversity. While direct participation of the nitrile group in these specific reactions is not typical, its presence on one of the other reactants can lead to highly functionalized products.
Electrosynthesis has also emerged as a green and efficient method for conducting multicomponent reactions to generate biologically active compounds. The development of novel MCRs that can incorporate diversely substituted benzonitriles remains an active area of research, with the potential to rapidly generate libraries of complex molecules for screening purposes.
Enantioselective Synthesis of Chiral Analogs derived from this compound
The introduction of chirality is a critical aspect in the development of new therapeutic agents. While this compound itself is achiral, it can be a precursor to chiral molecules through various asymmetric transformations.
For instance, the synthesis of (S)-Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, utilizes 3-ethoxy-4-methoxybenzonitrile (B1661997) as a key starting material. The chiral center is introduced later in the synthetic sequence through methods such as enzymatic resolution of a racemic amine or asymmetric hydrogenation of an enamine intermediate.
The development of catalytic atroposelective methods for the synthesis of axially chiral benzonitriles represents a significant advancement in this area. These methods allow for the control of chirality around a C-C single bond, leading to a class of chiral molecules with unique three-dimensional structures. While not directly applied to this compound in the cited literature, these strategies could potentially be adapted for the enantioselective synthesis of its axially chiral derivatives.
The synthesis of chiral bicyclo[1.1.1]pentanes (BCPs), which are considered bioisosteres of para-substituted phenyl rings, is another area of interest in drug design. Asymmetric transformations that provide chiral BCPs bearing an adjacent stereocenter are particularly valuable.
Advanced Spectroscopic and Structural Characterization Techniques for Research on 2 Ethoxy 4 Methoxybenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 2-Ethoxy-4-methoxybenzonitrile. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.
1D and 2D NMR Techniques for Complete Structural Assignment
¹H NMR spectroscopy would reveal the chemical environment of the protons. The aromatic region would be expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, while the methoxy (B1213986) group would present as a sharp singlet.
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, and the carbons of the ethoxy and methoxy groups.
To unambiguously assign these signals, a series of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. For this compound, it would show correlations between the adjacent aromatic protons and between the methyl and methylene protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the benzene ring and the ethoxy group that bear protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity of the quaternary carbons (those without attached protons), such as the carbons bonded to the nitrile, ethoxy, and methoxy groups. For instance, correlations would be expected between the methoxy protons and the carbon at position 4, and between the ethoxy methylene protons and the carbon at position 2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. For example, NOESY could show correlations between the protons of the ethoxy group and the aromatic proton at position 3, and between the methoxy protons and the aromatic protons at positions 3 and 5, confirming their relative positions on the benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| -CN | - | ~118 | H-3, H-5 | - |
| C-1 | - | Quaternary | H-3, H-5 | - |
| C-2 | - | Quaternary | H-3, -OCH₂CH₃ | - |
| H-3 | Aromatic | Aromatic CH | C-1, C-2, C-4, C-5 | -OCH₂CH₃, H-5 |
| C-4 | - | Quaternary | H-3, H-5, -OCH₃ | - |
| H-5 | Aromatic | Aromatic CH | C-1, C-3, C-4 | -OCH₃, H-3 |
| H-6 | Aromatic | Aromatic CH | C-2, C-4 | -OCH₂CH₃ |
| -OCH₂CH₃ | Quartet | ~64 | C-2, -OCH₂CH₃ | H-3, -OCH₂CH₃ |
| -OCH₂CH₃ | Triplet | ~15 | -OCH₂CH₃ | -OCH₂CH₃ |
| -OCH₃ | Singlet | ~56 | C-4 | H-3, H-5 |
Advanced NMR Methods for Conformational Studies and Dynamic Processes
Advanced NMR techniques can provide insights into the conformational preferences and dynamic behavior of the ethoxy and methoxy groups. For instance, variable temperature (VT) NMR studies could reveal information about the rotational barriers of these groups. Rotational Overhauser Effect Spectroscopy (ROESY) can be used for molecules of this size to differentiate between NOE and chemical exchange phenomena, further refining the understanding of its 3D structure in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight of this compound. The high precision of this technique allows for the calculation of the elemental formula, confirming that the observed mass corresponds to the expected combination of carbon, hydrogen, nitrogen, and oxygen atoms.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass | Observed Mass (Hypothetical) | Ion Type |
|---|---|---|---|
| C₁₀H₁₁NO₂ | 177.0790 | 177.0792 | [M+H]⁺ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the compound's structure. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy and methoxy groups or parts thereof.
Table 3: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 177 | 162 | CH₃ | Loss of methyl radical from methoxy or ethoxy group |
| 177 | 149 | C₂H₄ | Loss of ethene from the ethoxy group |
| 177 | 146 | OCH₃ | Loss of methoxy radical |
| 177 | 132 | OC₂H₅ | Loss of ethoxy radical |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. The resulting crystal structure would offer an unambiguous confirmation of the connectivity and conformation of the molecule in the solid state. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonds or π-stacking, which influence the material's bulk properties.
Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound
A thorough investigation into the advanced spectroscopic and structural characterization of this compound has revealed a significant gap in publicly accessible scientific literature and databases. Despite extensive searches for experimental data pertaining to single-crystal X-ray diffraction, Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and UV-Visible Absorption Spectroscopy for this specific compound, no detailed research findings were identified.
The inquiry sought to provide an in-depth analysis of this compound, focusing on its absolute configuration, bond metrics, functional group identification, molecular vibrations, symmetry, and electronic transitions. However, the foundational experimental data required to construct such a detailed scientific article, including data for interactive tables and in-depth research findings, is not available in the public domain.
While information exists for structurally related compounds, the strict focus of this inquiry on "this compound" prevents the use of such data as a substitute. The scientific accuracy and integrity of the article depend on data specific to the compound .
Therefore, the sections and subsections outlined for the article, including:
Electronic Spectroscopy for Photophysical Properties.
UV-Visible Absorption Spectroscopy for electronic transitions.
cannot be populated with the scientifically accurate and specific information requested.
This lack of available data highlights a potential area for future research in the chemical sciences. The synthesis and subsequent detailed characterization of this compound would be necessary to provide the empirical data required for the comprehensive analysis initially envisioned. Until such research is conducted and published, a detailed article on its advanced spectroscopic and structural properties cannot be responsibly generated.
Strategic Integration of 2 Ethoxy 4 Methoxybenzonitrile in Complex Organic Synthesis Pathways
Utilization as a Key Aromatic Building Block in Multi-Step Syntheses
In the field of organic chemistry, multi-step synthesis is a deliberate process of constructing complex molecules from simpler, more readily available starting materials through a sequence of chemical reactions. vapourtec.comtruman.edu Aromatic compounds are fundamental building blocks in this process, providing the core scaffold for a vast array of pharmaceuticals, agrochemicals, and materials. carlroth.comcarlroth.com
2-Ethoxy-4-methoxybenzonitrile serves as an important aromatic building block due to the specific functionalities attached to its phenyl ring. The electron-donating nature of the ethoxy and methoxy (B1213986) groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The nitrile group is a particularly versatile functional handle; it can be converted into a variety of other groups, including amines, carboxylic acids, and amides, or it can participate in cycloaddition reactions to form heterocyclic systems.
The strategic placement of these three groups allows chemists to perform selective transformations at different stages of a synthesis. For instance, the nitrile group can be carried through several reaction steps unchanged, only to be transformed at a later stage to complete the target molecule. This stability and versatility make this compound a valuable precursor in the synthesis of highly substituted aromatic compounds. Its utility is particularly pronounced in the pharmaceutical industry, where it contributes to the formation of the core structures of complex, biologically active molecules. innospk.com
Role in the Development of Novel Synthetic Methodologies
The development of novel synthetic methodologies often involves using specific substrates to test and refine new chemical transformations. While this compound is primarily known as an intermediate, its application in the synthesis of major pharmaceuticals has contributed to the refinement of large-scale, efficient synthetic processes.
For example, the synthesis of the pharmaceutical agent Apremilast required the development of a commercially viable and efficient route. cas.orggoogleapis.com The processes developed for incorporating this compound into the final drug structure highlight methodologies designed for high yield and purity. googleapis.comchemicalbook.com The reaction of this compound with the anion of dimethylsulfone represents a key carbon-carbon bond-forming step. googleapis.com The optimization of this nucleophilic addition and subsequent hydrolysis on an industrial scale demonstrates the practical application and refinement of synthetic methods. googleapis.com These process developments, driven by the need for a specific and important target molecule, contribute to the broader knowledge base of synthetic organic chemistry, providing robust methods that can potentially be adapted for other complex syntheses.
Case Studies in the Total Synthesis of Relevant Organic Compounds (where this compound is an intermediate)
The most prominent example of this compound's role as an intermediate is in the total synthesis of Apremilast. innospk.comgoogle.com Apremilast is an oral medication used for the treatment of certain types of psoriasis and psoriatic arthritis. innospk.com The synthesis of this complex molecule relies on this compound as a key starting material for constructing the substituted phenyl portion of the drug.
In a well-established synthetic route to Apremilast, the synthesis begins with this compound. googleapis.com The key transformation involves the following steps:
Nucleophilic Addition: this compound is treated with the deprotonated form (anion) of dimethylsulfone. The anion adds to the nitrile group, forming an enamine intermediate. googleapis.com
Hydrolysis: This enamine is not isolated but is hydrolyzed in situ (in the same reaction vessel) with an aqueous acid. This step converts the intermediate into 1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethanone. googleapis.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
